molecular formula C12H16N2O2 B8534352 1-Benzo[1,3]dioxol-5-yl-methylpiperazine

1-Benzo[1,3]dioxol-5-yl-methylpiperazine

Cat. No.: B8534352
M. Wt: 220.27 g/mol
InChI Key: RGSMDXXMJIMHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzo[1,3]dioxol-5-yl-methylpiperazine is a piperazine derivative featuring a benzo[1,3]dioxol-5-yl (methylenedioxyphenyl) substituent. This compound is synthesized through a nucleophilic substitution reaction between 1-benzo[1,3]dioxol-5-yl-2-bromo-pentan-1-one and pyrrolidine in dichloromethane, followed by purification via crystallization in 2-propanol with hydrochloric acid . The methylenedioxy group is a hallmark of bioactive molecules, often associated with central nervous system (CNS) activity, as evidenced by its inclusion in psychoactive compounds like MDPV (3,4-methylenedioxypyrovalerone) .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-methylpiperazine

InChI

InChI=1S/C12H16N2O2/c1-9-7-13-4-5-14(9)10-2-3-11-12(6-10)16-8-15-11/h2-3,6,9,13H,4-5,7-8H2,1H3

InChI Key

RGSMDXXMJIMHCB-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The benzo[1,3]dioxol-5-yl group distinguishes 1-benzo[1,3]dioxol-5-yl-methylpiperazine from other piperazine derivatives. Key analogues include:

1-(3,4-Methylenedioxyphenyl)piperazine (Compound 2): Shares the methylenedioxy moiety but lacks the methylpiperazine chain.

1-(3-Trifluoromethylphenyl)piperazine (Compound 3) : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability, favoring prolonged activity in antibacterial assays .

1-(3-Chlorophenyl)piperazine (Compound 4) : Chlorine’s electronegativity enhances dipole interactions, improving affinity for serotonin receptors compared to the methylenedioxy variant .

Key Findings

  • Anticancer Activity : The benzo[1,3]dioxol-5-yl group in the target compound enhances cytotoxicity, likely due to its ability to intercalate DNA or inhibit topoisomerases .
  • Antibacterial vs. Antifungal : Nitroaryl-thiadiazolyl derivatives (e.g., 6a-q) exhibit broader antimicrobial spectra compared to trifluoromethylphenyl analogues, which are more bactericidal .
  • CNS Potential: The methylenedioxy group’s presence in both the target compound and MDPV suggests shared psychoactive pathways, though Ki values remain unreported .

Physicochemical Properties

  • IR Spectroscopy : The target compound’s carbonyl stretch (C=O) at ~1660 cm⁻¹ (similar to 6g in ) indicates hydrogen-bonding capacity, critical for receptor interactions.
  • NMR Data : Aromatic proton signals at δ 6.4–6.6 ppm () confirm the benzo[1,3]dioxol-5-yl moiety’s electronic environment, distinct from chlorophenyl (δ 7.2–7.5 ppm) or trifluoromethylphenyl (δ 7.6–7.9 ppm) analogues .

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